molecular formula C9H10N2O2 B14752408 Benzenecarboximidamide, N-(acetyloxy)- CAS No. 942-87-0

Benzenecarboximidamide, N-(acetyloxy)-

Cat. No.: B14752408
CAS No.: 942-87-0
M. Wt: 178.19 g/mol
InChI Key: QVPQQGWYYMVKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarboximidamide, N-(acetyloxy)-, also known by its CAS number 942-87-0, is a chemical compound with a unique structure that includes a benzenecarboximidamide core and an acetyloxy functional group

Preparation Methods

The synthesis of Benzenecarboximidamide, N-(acetyloxy)- involves the reaction of nitroso compounds with O-acetylalkanoylamidoximes in the presence of dibromoisocyanurate. This reaction forms N’-(α-acetoximinoalkyl)diazene-N-oxides, which can be further processed under gaseous ammonia or oxalic acid in methanol

Chemical Reactions Analysis

Benzenecarboximidamide, N-(acetyloxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed information on the reagents and products is limited.

    Substitution: The compound can participate in substitution reactions, particularly involving the acetyloxy group.

Common reagents used in these reactions include dibromoisocyanurate and oxalic acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenecarboximidamide, N-(acetyloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, N-(acetyloxy)- involves its interaction with specific molecular targets, such as enzymes. The acetyloxy group plays a crucial role in its activity, potentially modifying the enzyme’s active site and inhibiting its function. Detailed pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Benzenecarboximidamide, N-(acetyloxy)- can be compared with other similar compounds, such as:

The uniqueness of Benzenecarboximidamide, N-(acetyloxy)- lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Conclusion

Benzenecarboximidamide, N-(acetyloxy)- is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and application development.

Properties

CAS No.

942-87-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

[[amino(phenyl)methylidene]amino] acetate

InChI

InChI=1S/C9H10N2O2/c1-7(12)13-11-9(10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11)

InChI Key

QVPQQGWYYMVKFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C(C1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.